molecular formula C6H7N3O B13835465 4-(1,2,4-Triazol-4-yl)but-3-en-2-one

4-(1,2,4-Triazol-4-yl)but-3-en-2-one

Cat. No.: B13835465
M. Wt: 137.14 g/mol
InChI Key: DOGLYSCOYWVMOR-UHFFFAOYSA-N
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Description

4-(1,2,4-Triazol-4-yl)but-3-en-2-one is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4-Triazol-4-yl)but-3-en-2-one typically involves the formation of the triazole ring through cyclization reactionsThis reaction involves the use of azides and alkynes to form the triazole ring under mild conditions . The reaction is highly efficient and provides high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,4-Triazol-4-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1,2,4-Triazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways . The triazole ring’s ability to form non-covalent interactions with biological molecules is crucial for its biological activity.

Comparison with Similar Compounds

Uniqueness: 4-(1,2,4-Triazol-4-yl)but-3-en-2-one is unique due to its specific triazole ring structure, which allows for versatile chemical modifications and a broad spectrum of biological activities.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

4-(1,2,4-triazol-4-yl)but-3-en-2-one

InChI

InChI=1S/C6H7N3O/c1-6(10)2-3-9-4-7-8-5-9/h2-5H,1H3

InChI Key

DOGLYSCOYWVMOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CN1C=NN=C1

Origin of Product

United States

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